molecular formula C6H2Br3NO2 B129633 1,2,3-Tribromo-5-nitrobenzene CAS No. 3460-20-6

1,2,3-Tribromo-5-nitrobenzene

Cat. No.: B129633
CAS No.: 3460-20-6
M. Wt: 359.8 g/mol
InChI Key: AKLYERMMCABILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Tribromo-5-nitrobenzene is an organic compound with the molecular formula C6H2Br3NO2 It is characterized by the presence of three bromine atoms and one nitro group attached to a benzene ring

Scientific Research Applications

1,2,3-Tribromo-5-nitrobenzene has a wide range of applications in scientific research:

Safety and Hazards

1,2,3-Tribromo-5-nitrobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of 1,2,3-tribromobenzene followed by nitration to introduce the nitro group. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is usually purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tribromo-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Ethoxy-substituted derivatives.

    Reduction: Amino derivatives.

    Oxidation: Oxidized products depending on the specific conditions used.

Comparison with Similar Compounds

  • 1,3,5-Tribromo-2-nitrobenzene
  • 2,4,6-Tribromonitrobenzene
  • 1,2,4-Tribromo-5-nitrobenzene

Comparison: 1,2,3-Tribromo-5-nitrobenzene is unique due to the specific positioning of its bromine and nitro groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1,2,3-tribromo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLYERMMCABILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188173
Record name Benzene, 1,2,3-tribromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-20-6
Record name 1,2,3-Tribromo-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,3-tribromo-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3-tribromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 20° C., with stirring and cooling with ice, a solution of 2,6-dibromo-4-nitro-aniline (47.2 g) in acetic acid (1.6 liters) is slowly poured into a solution of sodium nitrite (12 g) in concentrated sulphuric acid (85 ml). Then, the mixture is stirred for 20 minutes at ambient temperature. The solution thus prepared is then slowly added with stirring and cooling with ice to a solution of copper (I) bromide (12.8 g) in 63% hydrobromic acid (40 ml). After it has all been added the mixture is stirred for a further 30 minutes. It is diluted with water, the precipitate is filtered off and washed with water. This crude product is recrystallized from methanol.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
12.8 g
Type
catalyst
Reaction Step Three
Customer
Q & A

Q1: How does substituting bromine with iodine in 1,2,3-tribromo-5-nitrobenzene affect its halogen bonding network?

A1: Replacing a bromine atom with an iodine atom in this compound, resulting in 1,3-dibromo-2-iodo-5-nitrobenzene, significantly alters the halogen bonding network within the crystal structure. The introduction of iodine leads to the formation of non-classical Brδ+⋯Iδ- bonds. [] This suggests that the larger and more polarizable iodine atom can act as a better halogen bond acceptor compared to bromine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.